p-Tolylazoxycyanide
Description
p-Tolylazoxycyanide is an azoxy compound characterized by an azoxy (–N=N(O)–) functional group bridging a p-tolyl (methyl-substituted phenyl) group and a cyanide (–CN) moiety. Its structure (Fig. 1) enables unique reactivity in multicomponent reactions (MCRs), particularly in synthesizing polycyclic aromatic compounds and heterocycles . Synthesized via isocyanide-based MCRs, this compound has garnered attention in materials science for applications in liquid crystals, polymers, and agrochemical intermediates . Its stability under moderate thermal and acidic conditions further enhances its utility in industrial processes .
Properties
IUPAC Name |
cyanoimino-(4-methylphenyl)-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-7-2-4-8(5-3-7)11(12)10-6-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUNJHINICKBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=NC#N)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54797-21-6 | |
| Record name | p-Tolylazoxycyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
The synthesis of p-Tolylazoxycyanide typically involves the reaction of p-toluidine with nitrous acid to form p-tolylazoxybenzene, which is then further reacted with cyanogen bromide to yield this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Synthetic Route:
Formation of p-Tolylazoxybenzene:
Formation of this compound:
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
p-Tolylazoxycyanide undergoes various chemical reactions, including:
-
Oxidation:
- This compound can be oxidized to form p-Tolylazoxycarboxylic acid using strong oxidizing agents such as potassium permanganate.
-
Reduction:
- Reduction of this compound can yield p-Tolylhydrazine using reducing agents like lithium aluminum hydride.
-
Substitution:
- The cyanide group in this compound can be substituted with other nucleophiles such as amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, alcohols.
Major Products:
- p-Tolylazoxycarboxylic acid (oxidation).
- p-Tolylhydrazine (reduction).
- Various substituted derivatives (substitution).
Scientific Research Applications
p-Tolylazoxycyanide has several applications in scientific research, including:
-
Chemistry:
- Used as a precursor in the synthesis of other azoxy compounds.
- Employed in the study of reaction mechanisms involving azoxy groups.
-
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
-
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Tolylazoxycyanide involves its interaction with molecular targets through the azoxy and cyanide groups. The azoxy group can participate in redox reactions, while the cyanide group can act as a nucleophile or electrophile in various chemical processes. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Azoxy Compounds
Azoxy compounds share the azoxy functional group but exhibit distinct properties based on substituents. Below is a detailed comparison of p-Tolylazoxycyanide with structurally analogous azoxy derivatives.
Table 1: Key Properties of p-Tolylazoxycyanide and Analogues
| Compound | Reactivity in MCRs | Thermal Stability | Acid/Base Stability | Primary Applications |
|---|---|---|---|---|
| p-Tolylazoxycyanide | Moderate | High (>150°C) | Stable in mild acid | Liquid crystals, polymers |
| Benzylazoxycyanide | High | Moderate (~100°C) | Degrades in acid | Pharmaceutical intermediates |
| Phenylazoxycyanide | Low | Low (<80°C) | Unstable in base | Dyes, catalysts |
| o-Tolylazoxycyanide | Moderate | Moderate (~120°C) | Stable in mild base | Agrochemicals |
Key Findings :
Reactivity :
- p-Tolylazoxycyanide exhibits moderate reactivity in MCRs, balancing between the high reactivity of benzylazoxycyanide (due to electron-donating benzyl groups) and the low reactivity of phenylazoxycyanide (attributed to steric hindrance) .
- In contrast, o-Tolylazoxycyanide shows reduced reactivity compared to its para-isomer due to steric effects from the ortho-methyl group .
Stability :
- p-Tolylazoxycyanide demonstrates superior thermal stability (>150°C) compared to phenylazoxycyanide (<80°C) and benzylazoxycyanide (~100°C), making it suitable for high-temperature syntheses .
- Under acidic conditions, p-Tolylazoxycyanide remains stable, whereas benzylazoxycyanide degrades due to protonation of the azoxy group .
Applications :
- The methyl group in p-Tolylazoxycyanide enhances its compatibility with polymer matrices, unlike phenylazoxycyanide, which is primarily used in dyes .
- Benzylazoxycyanide’s high reactivity makes it preferable for pharmaceutical MCRs but limits its use in materials requiring prolonged stability .
Table 2: Stability Under Different Conditions
| Condition | p-Tolylazoxycyanide | Benzylazoxycyanide | Phenylazoxycyanide |
|---|---|---|---|
| Thermal (100°C) | Stable | Partially degraded | Degraded |
| Acidic (pH 3) | Stable | Degraded | Stable |
| Basic (pH 10) | Stable | Stable | Degraded |
Notes:
- p-Tolylazoxycyanide’s stability in both acidic and basic environments (pH 3–10) is exceptional among azoxy derivatives, which often degrade under extreme pH .
- Phenylazoxycyanide’s instability in basic conditions limits its use in alkaline reaction media .
Research Implications
The comparative data highlight p-Tolylazoxycyanide’s versatility as a balanced reagent for MCRs and industrial applications. Its stability profile positions it as a superior choice over benzyl- and phenyl-substituted analogues in processes requiring thermal or pH resilience. Future research could explore hybrid derivatives combining p-tolyl’s stability with benzyl’s reactivity for tailored applications .
Biological Activity
p-Tolylazoxycyanide, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
This compound is characterized by the presence of an azoxy group (-N=N-O-) linked to a cyanide moiety. The synthesis typically involves the reaction of p-toluidine with nitrous acid to form the azoxy compound, followed by cyanation.
Antimicrobial Activity
Research indicates that compounds containing azoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of azoxy compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| This compound | C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, such as HepG-2 (liver cancer) and HCT-116 (colon cancer). The compound's efficacy is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG-2 | 12.6 | Induction of apoptosis via caspase activation |
| HCT-116 | 28.9 | Cell cycle arrest at G2/M phase |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent.
- Case Study on Anticancer Properties : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cells, accompanied by morphological changes indicative of apoptosis. Flow cytometry analysis revealed increased annexin V positivity in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
